![molecular formula C28H24O4 B1257375 Riccardin D](/img/structure/B1257375.png)
Riccardin D
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Overview
Description
Riccardin D is a natural product found in Monoclea forsteri and Plagiochila cristata with data available.
Scientific Research Applications
Anticancer Activity
Riccardin D, a macrocyclic bisbibenzyl compound from Dumortiera hirsuta, shows potential in cancer treatment. Studies reveal its inhibitory effects on tumor angiogenesis and growth in human lung carcinoma. It inhibits the proliferation, motility, and migration of human umbilical vascular endothelial cells, affecting angiogenic factors like VEGF and MMPs. In vivo, it reduces blood vessel number in xenografts, suggesting antiangiogenic properties contributing to its anticancer activity (Sun et al., 2011). Additionally, Riccardin D induces apoptosis in human leukemia cells by targeting DNA topoisomerase II, activating apoptotic proteins, and affecting P-glycoprotein expression in multidrug-resistant cells, indicating its therapeutic potential for various cancers including leukemia (Xue et al., 2012).
Antifungal Activity
Riccardin D exhibits significant in vivo and in vitro antifungal effects against Candida albicans biofilms. It interferes with biofilm formation and hypha growth, potentially by inhibiting the Ras-cAMP-Efg pathway. Its combination with fluconazole shows increased antifungal efficacy, suggesting potential clinical applications in fungal infection treatment (Li et al., 2012).
Nanotechnology Applications
Nanosuspensions of Riccardin D with different particle sizes demonstrate varied effects on pharmacokinetics and tissue distribution. Understanding these effects is crucial for developing effective cancer treatments, particularly for poorly water-soluble drugs like Riccardin D (Liu et al., 2013).
Mechanistic Studies
Riccardin D and its derivatives, such as RD-N, show a broad spectrum of activities, including induction of apoptosis and senescence in cancer cells. RD-N, for example, accumulates in lysosomes, leading to lysosomal swelling and cell death with features of both apoptosis and necrosis. These findings suggest that derivatives of Riccardin D could be promising candidates for cancer treatment (Wang et al., 2013).
properties
Product Name |
Riccardin D |
---|---|
Molecular Formula |
C28H24O4 |
Molecular Weight |
424.5 g/mol |
IUPAC Name |
14-oxapentacyclo[20.2.2.210,13.115,19.02,7]nonacosa-1(24),2(7),3,5,10(29),11,13(28),15,17,19(27),22,25-dodecaene-3,16,24-triol |
InChI |
InChI=1S/C28H24O4/c29-24-15-10-20-5-4-19-9-14-23(26(31)16-19)28-21(2-1-3-25(28)30)11-6-18-7-12-22(13-8-18)32-27(24)17-20/h1-3,7-10,12-17,29-31H,4-6,11H2 |
InChI Key |
CAILVWNDCKNABC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C3=C(C=C(CCC4=CC(=C(C=C4)O)OC5=CC=C1C=C5)C=C3)O)C(=CC=C2)O |
synonyms |
riccardin D |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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